(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 2 and 6, and a methanone group attached to a 4-methyl-3-nitrophenyl moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpiperidine.
Attachment of the Methanone Group: The methanone group is introduced through a reaction with a suitable reagent, such as an acyl chloride or anhydride.
Introduction of the 4-Methyl-3-Nitrophenyl Moiety: This step involves the nitration of a 4-methylphenyl compound followed by its attachment to the piperidine ring via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (2-Hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone is unique due to its specific substitution pattern on the piperidine ring and the presence of both methyl and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-8-13(9-14(10)17(19)20)15(18)16-11(2)5-4-6-12(16)3/h7-9,11-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYBMUHSHMSFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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